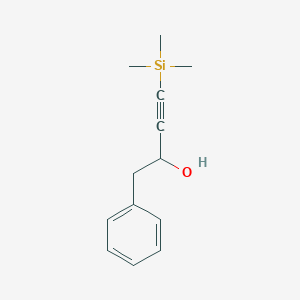

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Description

Structural Context and Significance of Silylated Propargylic Alcohols

Silylated propargylic alcohols are structurally defined by the presence of a silicon-containing group, most commonly a trimethylsilyl (B98337) (TMS) group, attached to one of the sp-hybridized carbons of the alkyne. This feature imparts distinct chemical properties that are leveraged in a multitude of synthetic transformations. The silyl (B83357) group can act as a removable protecting group for a terminal alkyne, but its primary significance lies in its ability to influence the regioselectivity of reactions at the triple bond and to serve as a synthetic handle for further functionalization. nih.gov

The silicon atom's effect on the adjacent triple bond, known as the "beta-silicon effect," can stabilize developing positive charge at the beta-position during electrophilic attack, thereby directing the regiochemical outcome of addition reactions. Furthermore, the carbon-silicon bond can be selectively cleaved under specific conditions (e.g., using fluoride (B91410) ions) to generate a terminal alkyne or participate in cross-coupling reactions. nih.gov

The utility of silylated propargylic alcohols is extensive. They are key intermediates in the synthesis of various complex structures, including substituted alkenes, functionalized allylic alcohols, and heterocyclic compounds. chemrxiv.orgchemrxiv.orgresearchgate.net For example, reactions like regioselective hydrosilylation and carbosilylation of these alcohols can lead to the stereoselective formation of highly substituted silylalkenes, which are valuable precursors in natural product synthesis. chemrxiv.orgchemrxiv.orgresearchgate.netnih.gov The hydroxyl group in these molecules can also direct the stereochemical course of reactions, such as epoxidations, on the nearby triple bond. chemrxiv.org

Table 1: Key Reactions and Applications of Silylated Propargylic Alcohols

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Protodesilylation | Fluoride source (e.g., TBAF) or acid/base | Terminal Propargylic Alcohols | Removal of the silyl protecting group to reveal the terminal alkyne for further reactions. |

| Regioselective Hydrosilylation | Ruthenium or other transition metal catalysts | β-Silyl Allylic Alcohols | Stereoselective synthesis of trisubstituted allylic alcohols, which are versatile synthetic intermediates. nih.gov |

| anti-Silylmetalation | Silyllithium reagents (e.g., Ph2MeSiLi) | β-Silyl Allylic Alcohols | A method for the regioselective anti-addition across the alkyne, creating stereodefined alkenylsilanes. chemrxiv.orgchemrxiv.orgresearchgate.net |

| Meyer-Schuster Rearrangement | Acid catalyst | α,β-Unsaturated Carbonyls | Catalyzed rearrangement reaction to form enones or enals. wikipedia.org |

| Cyclization Reactions | Gold(I) catalysts | Dihydrofurans and other heterocycles | The silyl group can migrate during cyclization, enabling the formation of complex cyclic structures. nih.gov |

Historical Context of Propargylic Alcohol Synthesis and Utility

Propargylic alcohols, the parent class of compounds, have been fundamental building blocks in organic chemistry for many decades. The simplest member, propargyl alcohol (prop-2-yn-1-ol), was historically prepared through the copper-catalyzed addition of formaldehyde to acetylene. wikipedia.org This reaction, part of the broader field of acetylene chemistry pioneered by Walter Reppe, was a cornerstone of industrial organic synthesis. kyoto-u.ac.jp While this process often produced but-2-yne-1,4-diol as the main product, conditions could be controlled to favor the formation of propargyl alcohol as an intermediate or the primary product. wikipedia.orgkyoto-u.ac.jp

Another classical method for synthesizing propargylic alcohols involves the dehydrochlorination of chloroallyl alcohols using a strong base. google.com Over the years, synthetic methodologies have evolved significantly. The addition of terminal alkynes to aldehydes and ketones, known as alkynylation, became a primary route for accessing a wide range of substituted propargylic alcohols. This transformation can be achieved using organometallic reagents such as acetylides of lithium, sodium, or magnesium (Grignard reagents).

The utility of propargylic alcohols has always been widespread. They serve as precursors for a vast number of other compound classes. For instance, they can be oxidized to form propargylic aldehydes or acids, reduced to yield allylic or saturated alcohols, or undergo rearrangement reactions like the Meyer-Schuster rearrangement to produce α,β-unsaturated carbonyl compounds. wikipedia.org Their role as corrosion inhibitors, intermediates in pharmaceutical synthesis, and monomers for polymer production highlights their long-standing industrial and academic importance. wikipedia.orgrawsource.com The introduction of silyl groups to this established class of compounds represented a significant advancement, adding a new layer of control and versatility to their already rich chemistry.

Table 2: Evolution of Propargylic Alcohol Synthesis

| Method | Description | Era of Development |

| Reppe Chemistry | Copper-catalyzed reaction of acetylene with formaldehyde to produce propargyl alcohol and butynediol. wikipedia.orgkyoto-u.ac.jp | Mid-20th Century |

| Dehydrohalogenation | Elimination reaction of halo-substituted allylic alcohols using a base to form the alkyne. google.com | Mid-20th Century |

| Alkynylation of Carbonyls | Nucleophilic addition of metal acetylides (Li, Na, MgX) to aldehydes and ketones. | Mid- to Late-20th Century |

| Asymmetric Synthesis | Enantioselective reduction of alkynones or asymmetric addition of alkynes to aldehydes using chiral catalysts. thieme-connect.de | Late-20th Century to Present |

Structure

3D Structure

Propriétés

IUPAC Name |

1-phenyl-4-trimethylsilylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8,13-14H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSGOYLLGQWALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Phenyl 4 Trimethylsilyl but 3 Yn 2 Ol and Analogous Silylated Alkynyl Alcohols

Direct Synthesis Approaches via Alkynyl Anion Chemistry

Direct synthetic strategies are centered on the generation of an alkynyl anion which then acts as a potent nucleophile. For silylated compounds, this involves the use of a trimethylsilyl-protected acetylene, which offers the advantage of preventing the unwanted formation of di-anions and side reactions associated with terminal acetylenes. nih.gov

The core of this direct approach is the reaction between a trimethylsilylacetylide anion and a suitable carbonyl compound. nih.gov In the specific synthesis of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol, the carbonyl electrophile is benzaldehyde. The process begins with the deprotonation of (trimethylsilyl)acetylene, a terminal alkyne, to generate the nucleophilic lithium or magnesium trimethylsilylacetylide.

This acetylide is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of benzaldehyde. libretexts.org The subsequent step is an aqueous workup, which protonates the resulting alkoxide intermediate to furnish the final product, this compound. The use of the trimethylsilyl (B98337) group is crucial as it protects the terminal C-H of the acetylene, allowing for clean, high-yielding reactions. nih.gov Traditional methods for the synthesis of such alkynylsilanes often rely on these deprotonation-trapping sequences. organic-chemistry.org

The generation of the necessary trimethylsilylacetylide anion is accomplished using strong organometallic bases. organic-chemistry.org Organolithium reagents, such as n-butyllithium (n-BuLi), and Grignard reagents, like ethylmagnesium bromide (EtMgBr), are commonly employed for this purpose. organic-chemistry.orgorgsyn.org These reagents are powerful bases capable of abstracting the acidic acetylenic proton from (trimethylsilyl)acetylene. libretexts.orglibretexts.org

Butyllithium: The reaction of (trimethylsilyl)acetylene with n-BuLi, typically in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures, quantitatively produces lithium trimethylsilylacetylide. Organolithium reagents are highly reactive and require dry, inert conditions to prevent reaction with atmospheric moisture. libretexts.org

Grignard Reagents: Alternatively, a Grignard reagent can be used to form the corresponding magnesium acetylide. For example, reacting (trimethylsilyl)acetylene with ethylmagnesium bromide results in the formation of trimethylsilylacetylenylmagnesium bromide. orgsyn.org Grignard reagents also require anhydrous ether solvents, such as diethyl ether or THF, for their formation and subsequent reactions, as the ether molecules coordinate to the magnesium center, stabilizing the reagent complex. libretexts.orglibretexts.org

Both the lithium and magnesium variants of the trimethylsilylacetylide are effective nucleophiles for addition to carbonyl compounds like benzaldehyde to yield the desired silylated propargyl alcohol. nih.govlibretexts.org

Indirect Synthetic Routes

An alternative to the direct addition of an acetylide to an aldehyde is the synthesis of a ketone precursor, which is then reduced to the target alcohol. This two-step approach allows for the application of a wide range of reduction methodologies, including highly selective asymmetric techniques.

The key intermediate for this route is 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one. This α,β-alkynyl ketone can be reduced to this compound. The primary advantage of this method is the potential to control the stereochemistry at the newly formed alcohol center, producing enantiomerically pure or enriched products.

Biocatalysis offers a green and highly selective method for the reduction of ketones. Whole microbial cells or isolated enzymes are used to catalyze the asymmetric reduction of the ketone precursor, often yielding products with high enantiomeric excess (e.e.). researchgate.net

For the analogous compound 4-(trimethylsilyl)-3-butyn-2-one, various microorganisms have been shown to be effective. For instance, immobilized Candida parapsilosis cells can reduce this substrate to the corresponding (S)-alcohol with high yield and excellent enantioselectivity (>99% e.e.). researchgate.net Similarly, the yeast Candida magnoliae has been identified as a suitable biocatalyst for the asymmetric bioreduction of ketosulfones to their corresponding (R)-alcohols with high optical purity (ee > 90%). researchgate.net Another study demonstrated that the yeast Acetobacter sp. CCTCC M209061 can produce (R)-4-(trimethylsilyl)-3-butyn-2-ol with high enantioselectivity. researchgate.net An enzymatic approach using a secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) has been successfully applied to the reduction of 4-phenyl-3-butyn-2-one, producing the (S)-alcohol in excellent yield and high enantioselectivity. researchgate.net These examples highlight the potential of bioreduction to access specific enantiomers of silylated alkynyl alcohols.

| Ketone Substrate | Biocatalyst | Product Configuration | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| 4-(trimethylsilyl)-3-butyn-2-one | Immobilized Candida parapsilosis CCTCC M203011 | (S)-alcohol | 95.2% | >99.9% |

| 4-(trimethylsilyl)-3-butyn-2-one | Acetobacter sp. CCTCC M209061 | (R)-alcohol | High | High |

| Allylic Ketosulfone | Candida magnoliae MY 1785 | (R)-alcohol | - | >90% |

| 4-phenyl-3-butyn-2-one | W110A TeSADH | (S)-alcohol | Excellent | High |

Conventional chemical reduction methods are also widely applicable. These can involve stoichiometric reducing agents or catalytic processes.

Stoichiometric Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of 4-silylbut-3-yn-2-ones to the corresponding alcohols in good yields. nih.gov Another approach is the Midland Alpine-Borane® reduction, which utilizes a stoichiometric amount of an enantiopure borane to achieve asymmetric reduction. For the closely related substrate 4-phenyl-3-butyn-2-one, this method provides the corresponding alcohol with good enantioselectivity. chemrxiv.org

Catalytic Reduction: Catalytic hydroboration represents a more atom-economical approach. A catalytic amount of a chiral borane, such as myrtanyl borane (20 mol%), in the presence of a stoichiometric hydride source like pinacolborane (HBpin), can effectively reduce 4-phenyl-3-butyn-2-one. chemrxiv.org This method achieves high yield and enantioselectivity, matching the results of the stoichiometric process and demonstrating a viable catalytic cycle. chemrxiv.org

| Substrate | Method | Reagents | Key Features |

|---|---|---|---|

| 4-silylbut-3-yn-2-ones | Stoichiometric Reduction | Lithium aluminum hydride (LiAlH₄) | Good yields. nih.gov |

| 4-phenyl-3-butyn-2-one | Stoichiometric Asymmetric Reduction | Alpine-Borane® | Good enantioselectivity. chemrxiv.org |

| 4-phenyl-3-butyn-2-one | Catalytic Asymmetric Reduction | Myrtanyl borane (20 mol%), HBpin (1.1 eq.) | 90% yield, 80% e.e. chemrxiv.org |

Reduction of Ketone Precursors (e.g., 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one)

Stereoselective Synthesis of Chiral this compound and Related Structures

The creation of specific stereoisomers of this compound requires precise control over the formation of the chiral center at the carbon bearing the hydroxyl group. Several powerful strategies have been developed to achieve this, including enantioselective additions to prochiral precursors, diastereoselective transformations of existing chiral molecules, enzymatic resolutions, and the use of chiral catalysts.

Enantioselective Propargylation and Homopropargylation of Aldehydes and Ketones

The most direct approach to chiral this compound is the enantioselective addition of a trimethylsilylacetylide nucleophile to benzaldehyde. This transformation can be achieved with high enantioselectivity using a variety of chiral catalysts and reagents.

One prominent method involves the use of a catalyst system generated from (S)-BINOL, ZnEt₂, and Ti(Oi-Pr)₄. This system effectively catalyzes the addition of trimethylsilylacetylene to benzaldehyde, affording the desired propargylic alcohol in good yield and with high enantiomeric excess (ee). The specific ligand and additives can be tuned to optimize the stereochemical outcome for different substrates. For instance, the addition of N-methylimidazole (NMI) or dicyclohexylamine (Cy₂NH) can influence the enantioselectivity of the reaction with different alkynes.

| Aldehyde | Alkyne | Chiral Ligand/Catalyst System | Yield (%) | ee (%) | Reference |

| Benzaldehyde | Trimethylsilylacetylene | (S)-BINOL/ZnEt₂/Ti(Oi-Pr)₄ | 75 | 92 | dntb.gov.ua |

| 4-Chlorobenzaldehyde | Phenylacetylene | (S)-BINOL/ZnEt₂/Ti(Oi-Pr)₄ | 81 | 98 | dntb.gov.ua |

| 2-Naphthaldehyde | Phenylacetylene | (S)-BINOL/ZnEt₂/Ti(Oi-Pr)₄ | 71 | 96 | dntb.gov.ua |

Another effective approach utilizes chiral zinc-ProPhenol complexes to catalyze the asymmetric addition of alkynylzinc reagents to aldehydes. This method offers excellent functional group tolerance and can be performed with low catalyst loadings, enhancing its atom economy. The dinuclear nature of the zinc catalyst in conjunction with the chiral ProPhenol ligand creates a well-defined chiral pocket that directs the approach of the reactants, leading to high levels of enantioselectivity. elsevierpure.com

Diastereoselective Control in Functional Group Transformations

Once a chiral center is established, subsequent reactions on the molecule can be directed by this existing stereocenter to create new stereocenters with a specific relative configuration. This diastereoselective control is a powerful tool in the synthesis of complex molecules with multiple chiral centers.

For silylated alkynyl alcohols like this compound, the existing chirality can influence the outcome of reactions at the double bond that can be formed from the alkyne or reactions involving the hydroxyl group. For example, the diastereoselective epoxidation of a (Z)-β-silyl allylic alcohol, which can be derived from a propargylic alcohol, can proceed with high selectivity. The stereochemistry of the newly formed epoxide is dictated by the stereocenter bearing the hydroxyl group. nih.gov

Furthermore, rearrangement reactions of derivatives of chiral propargylic alcohols can proceed with high diastereoselectivity. For instance, the treatment of hydroxy-substituted silyl-epoxides, which can be synthesized from chiral propargylic alcohols, with Grignard reagents can induce a 1,2-carbon shift to form α-silyl aldehydes. The subsequent addition of the Grignard reagent to this intermediate aldehyde occurs with high diastereoselectivity, controlled by the existing stereochemistry of the molecule. nih.gov

| Starting Material | Reagents | Transformation | Diastereomeric Ratio (dr) | Reference |

| Chiral (Z)-β-silyl allylic alcohol | m-CPBA | Epoxidation | High | nih.gov |

| Chiral hydroxy-substituted silyl-epoxide | Grignard Reagent | Rearrangement-Addition | High | nih.gov |

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

For this compound, lipase-catalyzed kinetic resolution can be an effective method for obtaining enantiomerically enriched material. Lipases such as Pseudomonas cepacia lipase (PSL-C) can selectively acylate one enantiomer of a racemic mixture of a similar compound, 4-(trimethylsilyl)-3-butyn-2-ol, leaving the other enantiomer as the unreacted alcohol. The choice of acyl donor and solvent can significantly impact the efficiency and enantioselectivity of the resolution.

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (%) of unreacted alcohol | Reference |

| (±)-4-(trimethylsilyl)-3-butyn-2-ol | Pseudomonas cepacia lipase (PSL-C) | Isopropenyl acetate | Acetonitrile | ~50 | >99 | nih.gov |

| (±)-1-(4-(trimethylsilyl)phenyl)ethanol | Candida antarctica lipase B (CALB) | Vinyl acetate | n-Hexane | 48 | >99 | nih.gov |

This method is attractive due to its mild reaction conditions and the high enantioselectivities that can often be achieved. The unreacted enantiomer and the acylated product can then be separated by standard chromatographic techniques.

Chiral Catalysis in Propargylic Alcohol Synthesis

The development of novel chiral catalysts has revolutionized the asymmetric synthesis of propargylic alcohols. These catalysts, typically composed of a metal center and a chiral ligand, create a chiral environment that directs the stereochemical outcome of the reaction.

A variety of chiral ligands have been successfully employed in the enantioselective alkynylation of aldehydes. Besides the aforementioned BINOL derivatives, other ligand classes such as ProPhenol, and various Schiff bases have proven effective. elsevierpure.comresearchgate.net The choice of metal, often zinc, titanium, or copper, also plays a crucial role in the catalytic cycle and the resulting stereoselectivity. elsevierpure.comnih.gov

These catalytic systems operate by coordinating to both the aldehyde and the alkynyl nucleophile, organizing them in a specific orientation within the chiral pocket of the catalyst. This pre-organization favors the attack of the nucleophile on one of the two prochiral faces of the aldehyde, leading to the preferential formation of one enantiomer of the propargylic alcohol. The efficiency and selectivity of these catalysts are often highly dependent on the specific substrate, and optimization of the reaction conditions, including the ligand structure, metal salt, solvent, and temperature, is often necessary to achieve the best results.

Chemical Transformations and Reactivity of 1 Phenyl 4 Trimethylsilyl but 3 Yn 2 Ol

Reactions Involving the Propargylic Alcohol Moiety

The presence of the hydroxyl group on the propargylic carbon is a key site for functionalization and further synthetic manipulation.

Functionalization of the Hydroxyl Group

The hydroxyl group can be readily transformed into other functional groups, most notably through silylation, which serves as a protective strategy to enable subsequent reactions at other sites of the molecule.

The protection of the hydroxyl group as a silyl (B83357) ether is a common and crucial step in the synthetic utility of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol. pan.plmasterorganicchemistry.comlibretexts.org This transformation is typically achieved by reacting the alcohol with a silylating agent, such as a silyl chloride, in the presence of a base. libretexts.org The choice of silylating agent and reaction conditions can be tailored to introduce various silyl groups, thereby modulating the stability and reactivity of the protected compound. uchicago.eduresearchgate.net

The primary purpose of this silylation is to mask the acidic proton of the hydroxyl group, which would otherwise interfere with a wide range of subsequent reactions, particularly those involving organometallic reagents or strong bases. masterorganicchemistry.comlibretexts.org Once protected, the silyl ether derivative can undergo further transformations at the alkyne or phenyl moieties without undesired side reactions involving the alcohol. The silyl protecting group can then be selectively removed under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the alcohol functionality. masterorganicchemistry.comharvard.edu

Table 1: General Conditions for Silylation of Alcohols

| Silylating Agent | Base | Solvent | General Conditions |

| Trimethylsilyl (B98337) chloride (TMSCl) | Triethylamine (B128534), Imidazole | Dichloromethane, DMF | Room temperature |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | DMF | Room temperature to 40°C |

| Triisopropylsilyl chloride (TIPSCl) | Imidazole | DMF | Room temperature to 40°C |

This table presents generalized conditions for the silylation of alcohols and is not specific to this compound, for which specific experimental data was not found in the provided search results.

Reductive Dehydration to Conjugated Systems

While specific examples of reductive dehydration of this compound were not found in the provided search results, the transformation of propargylic alcohols into conjugated enynes is a known synthetic strategy. This process would involve the removal of the hydroxyl group and the formation of a new carbon-carbon double bond, leading to a conjugated enyne system. Such reactions are valuable for the synthesis of complex molecular frameworks.

Carbometallation Reactions for Allylic Alcohol Formation

Carbometallation reactions, particularly those mediated by copper, represent a powerful method for the formation of highly substituted allylic alcohols from propargylic alcohols. nih.govnih.govnih.gov In the context of this compound, this reaction would involve the addition of an organometallic reagent, such as a Grignard reagent, across the alkyne in a regio- and stereoselective manner. organic-chemistry.org The presence of the hydroxyl group can direct the regioselectivity of the addition. nih.govnih.gov

The general mechanism involves the formation of an organocuprate species, which then adds to the alkyne. The resulting vinylcopper intermediate can then be trapped with various electrophiles to yield a diverse range of substituted allylic alcohols. The stereochemistry of the resulting double bond is often controlled by the syn-addition of the organocopper reagent to the triple bond. nih.gov

Table 2: Representative Copper-Catalyzed Carbometallation of Propargylic Alcohols

| Propargylic Alcohol Substrate | Grignard Reagent | Catalyst | Product Type |

| General Propargylic Alcohol | R-MgBr | CuBr·Me₂S | Trisubstituted Allylic Alcohol |

| General Propargylic Alcohol | R-MgBr | CuCN | Trisubstituted Allylic Alcohol |

This table illustrates the general nature of copper-catalyzed carbometallation of propargylic alcohols. Specific data for this compound was not available in the search results.

Reactions at the Alkyne Functionality

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to both nucleophilic and electrophilic attack.

Nucleophilic and Electrophilic Additions to the Alkyne

The reactivity of the alkyne towards addition reactions is a cornerstone of its synthetic utility.

Nucleophilic Additions:

Nucleophilic additions to the alkyne of this compound can be achieved with a variety of nucleophiles, particularly organometallic reagents like organolithiums and Grignard reagents. libretexts.orglibretexts.orgresearchgate.net In the case of activated alkynes, such as those conjugated with an electron-withdrawing group, 1,4-conjugate addition (Michael addition) is a common pathway for softer nucleophiles. acs.orgbham.ac.uk While this compound is not a classic Michael acceptor, the polarization of the alkyne bond can still facilitate nucleophilic attack. The regioselectivity of the addition is influenced by both electronic and steric factors, including the directing effect of the hydroxyl group and the bulk of the trimethylsilyl group. chemrxiv.org

Electrophilic Additions:

The electron-rich nature of the alkyne bond makes it reactive towards electrophiles. youtube.comlibretexts.orglibretexts.orgyoutube.com Common electrophilic addition reactions include the addition of halogens (e.g., Br₂) and hydrogen halides (e.g., HBr). The addition of an electrophile to the alkyne typically proceeds through a vinyl cation intermediate, with the regioselectivity often following Markovnikov's rule, where the electrophile adds to the less substituted carbon of the alkyne. libretexts.org The stereochemistry of the addition can be either syn or anti, depending on the specific electrophile and reaction conditions. youtube.com The presence of the trimethylsilyl group can influence the regioselectivity of the addition.

Table 3: General Patterns of Nucleophilic and Electrophilic Additions to Alkynes

| Reaction Type | Reagent | General Product |

| Nucleophilic Addition | Organolithium (RLi) | Alkenyl lithium intermediate |

| Nucleophilic Addition | Grignard Reagent (RMgX) | Alkenyl magnesium intermediate |

| Electrophilic Addition | Halogen (X₂) | Dihaloalkene |

| Electrophilic Addition | Hydrogen Halide (HX) | Vinyl halide |

This table provides a general overview of addition reactions to alkynes. Specific experimental outcomes for this compound would depend on the precise reaction conditions and the nature of the reagents used.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The carbon-carbon triple bond in this compound serves as an effective dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with the alkyne to form a new ring system. The regiochemical outcome of the cycloaddition is influenced by both electronic and steric factors imparted by the substituents on the alkyne.

The trimethylsilyl (TMS) group plays a crucial role in directing the regioselectivity of these cycloadditions. nih.govresearchgate.net For instance, in reactions with azides (a common 1,3-dipole) to form triazoles, the TMS group often directs the substitution pattern, leading preferentially to specific regioisomers. nih.govresearchgate.net While specific studies on this compound are not prevalent, the reactivity of similar silylated alkynes suggests that the electronic effects of the TMS group and the steric bulk of the adjacent phenyl- and hydroxyl-bearing carbon dictate the orientation of the incoming dipole. rsc.org For example, the reaction of silylated alkynes with azides can be catalyzed by metals like nickel or copper, which can influence the regioselectivity to favor either 1,4- or 1,5-disubstituted triazoles. rsc.orgnih.gov

The general scheme for a 1,3-dipolar cycloaddition with an azide (B81097) would yield a silylated triazole, which can be a valuable intermediate for further functionalization.

Table 1: Potential 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Potential Heterocyclic Product |

|---|---|---|

| Organic Azide (R-N₃) | This compound | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | This compound | Isoxazole |

| Azomethine Ylide | This compound | Pyrroline |

Transformations Involving the Trimethylsilyl Group

The trimethylsilyl group is not merely a passive substituent; it is a key functional handle that can be strategically manipulated.

Desilylation Reactions for Terminal Alkynes

One of the most common and synthetically useful reactions of trimethylsilylalkynes is the cleavage of the carbon-silicon bond to generate a terminal alkyne. This process, known as desilylation or protiodesilylation, is typically achieved under mild conditions, making the TMS group an excellent protecting group for terminal alkynes. nih.gov

The reaction is most often carried out using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under basic conditions, like potassium carbonate in methanol. The choice of reagent allows for selective deprotection even in the presence of other sensitive functional groups. organic-chemistry.org This transformation converts this compound into 1-Phenylbut-3-yn-2-ol, a terminal alkyne that can participate in a different set of reactions, such as Sonogashira coupling.

Table 2: Common Reagents for Desilylation of Trimethylsilylalkynes

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Highly effective and common, works by the high affinity of fluoride for silicon. |

| Potassium Carbonate (K₂CO₃) | Methanol, Room Temperature | A milder, basic condition suitable for many substrates. |

| Silver Nitrate (AgNO₃) | Ethanol/Water | A catalytic method for protiodesilylation. organic-chemistry.org |

| 1,8-Diazabicycloundec-7-ene (DBU) | Methanol | Effective for TMS group removal while leaving more hindered silyl groups intact. organic-chemistry.org |

Silyl Group Migrations and Rearrangements

Under certain catalytic conditions, the trimethylsilyl group can undergo migration. Gold catalysts, in particular, are known to facilitate rearrangements involving silylalkynes. nih.gov For propargylic systems, a gold(I) catalyst can activate the alkyne, inducing a 1,2-migration (a type of dyotropic rearrangement) of the silyl group to form a vinyl gold carbene intermediate. nih.gov This can be followed by further reaction or rearrangement. Gold-catalyzed cyclization of related homopropargylic alcohols has been shown to proceed with an unusual silyl migration to form 3-silyl-4,5-dihydrofurans. nih.gov

Another potential rearrangement is the migration of the silyl group from the alkyne carbon to the alcohol's oxygen atom, a process known as a Brook rearrangement. This would result in the formation of a silyl ether and an allenic carbanion, which could then be trapped by an electrophile. While less common for simple propargyl alcohols, this pathway is a known reactivity pattern for silyl groups in proximity to an alkoxide.

Isomerization Pathways of Propargylic Systems

Propargylic alcohols like this compound can undergo several types of isomerization reactions, often catalyzed by acids or transition metals. nih.gov

A primary pathway is the Meyer-Schuster rearrangement, which is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.comrsc.org For this compound, this rearrangement would proceed through protonation of the hydroxyl group, followed by a 1,3-shift to form an allene (B1206475) intermediate. Tautomerization of the allene would then yield the final α,β-unsaturated ketone product, 1-Phenyl-4-(trimethylsilyl)but-3-en-2-one. wikipedia.org While strong acids are traditionally used, various transition metal catalysts can also promote this transformation under milder conditions. wikipedia.orgnsf.gov

Alternatively, under different conditions, such as those employing Appel-type reagents (CBr₄, PPh₃), secondary propargylic alcohols with an aryl substituent can isomerize into allenic bromides via an Sₙ2' pathway. organic-chemistry.orgthieme-connect.de In the case of this compound, this would lead to the formation of 4-bromo-1-phenyl-2-(trimethylsilyl)-1,2-butadiene.

Gold and platinum catalysts are also well-known to mediate rearrangements of propargylic alcohols. organic-chemistry.orgnih.gov For instance, platinum-catalyzed heterocyclization followed by a 1,2-migration is a known route to substituted furanones from related starting materials. nih.gov Gold catalysis can also promote propargylic substitution followed by cycloisomerization, a pathway where the phenyl group at the propargylic position is often essential for the reaction to proceed efficiently. mdpi.com

Table 3: Summary of Potential Isomerization Products

| Reaction Type | Catalyst/Reagent | Potential Product |

|---|---|---|

| Meyer-Schuster Rearrangement | Acid (e.g., PTSA) or Metal Catalyst | 1-Phenyl-4-(trimethylsilyl)but-3-en-2-one |

| Appel-type Reaction | CBr₄, PPh₃ | 4-Bromo-1-phenyl-2-(trimethylsilyl)-1,2-butadiene |

| Gold-Catalyzed Rearrangement | Au(I) Catalyst | Various, potentially leading to enones or cyclized products. organic-chemistry.org |

Mechanistic Insights into Reactions of 1 Phenyl 4 Trimethylsilyl but 3 Yn 2 Ol and Analogs

Mechanistic Models for Alcohol Silylation

The silylation of alcohols, a fundamental protection strategy in organic synthesis, generally proceeds via nucleophilic attack of the alcohol's oxygen atom on the silicon center of a silylating agent, such as a silyl (B83357) chloride. For a secondary alcohol like 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol, the reaction is typically facilitated by a catalyst, most commonly a Lewis base.

Two primary mechanistic models are considered for Lewis base-catalyzed silylation.

Nucleophilic Catalysis: In this pathway, the Lewis base catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP) or N-methylimidazole) directly attacks the silylating agent (R₃SiCl) to form a highly reactive silylated intermediate, such as an N-silylpyridinium salt. This intermediate is significantly more electrophilic than the starting silyl chloride, making it more susceptible to nucleophilic attack by the alcohol. This is the most commonly accepted model for highly nucleophilic catalysts.

General Base Catalysis: Here, the Lewis base catalyst functions by deprotonating the alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the silylating agent. This pathway may operate in parallel with nucleophilic catalysis or become more significant with less nucleophilic bases or more acidic alcohols.

The choice of solvent also plays a critical role, with Lewis basic solvents like dimethylformamide (DMF) often accelerating the reaction. nih.govacs.org DMF can act as a catalyst itself by forming a less stable, but still reactive, silylated DMF intermediate. researchgate.net An auxiliary, non-nucleophilic base like triethylamine (B128534) is often required to neutralize the HCl generated during the reaction, driving it to completion. nih.govacs.org

Role of Catalysts and Additives

Catalysts are central to achieving efficient and selective silylation of sterically hindered secondary alcohols. Their primary role is to generate a more reactive silylating agent or to activate the alcohol.

Lewis Base Catalysts: Nucleophilic catalysts like 4-(N,N-dimethylamino)pyridine (DMAP), 4-pyrrolidinopyridine (B150190) (PPY), and N-methylimidazole (NMI) are highly effective. nih.govacs.orgbohrium.com They react with silyl halides to form reactive onium salts, which are then attacked by the alcohol. Chiral isothioureas, such as tetramisole (B1196661) and benzotetramisole, have also been developed as highly effective catalysts for asymmetric silylation reactions, operating through a similar nucleophilic activation mechanism. rsc.org The efficacy of these catalysts is much more pronounced in apolar solvents compared to Lewis basic solvents like DMF. nih.govacs.orgresearchgate.net

Metal-Containing Catalysts: In addition to organocatalysts, various metal-containing Lewis acids can catalyze silylation. bohrium.com For instance, an enhanced Lewis acid system of InCl₃ and Me₃SiBr has been shown to promote direct coupling between alcohols and silyl nucleophiles. organic-chemistry.org This system activates the alcohol's hydroxyl group, facilitating the reaction. organic-chemistry.org

Additives: Additives can be used to modulate the reaction mechanism and enhance the rate. In a study of isothiourea-catalyzed silylation, the addition of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) dramatically increased the reaction rate. rsc.org The non-coordinating borate (B1201080) anion facilitates the removal of the chloride ion from the initial catalyst-silyl chloride adduct, driving the equilibrium towards the formation of a more reactive intermediate. rsc.org

Reaction Kinetics and Rate-Determining Steps

Reaction progress kinetic analysis (RPKA) has been a powerful tool for elucidating the mechanism of alcohol silylation. Studies on the silylation of secondary alcohols using chiral isothiourea catalysts have revealed a complex rate law. rsc.org

The reaction was found to be:

First-order with respect to the alcohol. rsc.org

First-order with respect to the catalyst. rsc.org

Zero-order with respect to the auxiliary amine base (e.g., Hünig's base). rsc.org

A non-integer, higher order (greater than 1) with respect to the silyl chloride. rsc.org

This kinetic profile suggests a multi-step mechanism where the auxiliary base is not involved in or before the rate-determining step. The higher order in silyl chloride indicates a complex role for this reagent. The proposed mechanism involves an initial reversible formation of an adduct between the catalyst and one equivalent of silyl chloride. A second equivalent of silyl chloride then acts as a Lewis acid to assist in displacing the chloride ion, forming a highly reactive cationic silicon intermediate. The subsequent attack of the alcohol on this intermediate is the rate-determining step (RDS) of the reaction. rsc.org The reaction rate tends to decrease rapidly as the silyl chloride concentration diminishes, which can lead to incomplete conversions. rsc.org

| Reaction Component | Experimentally Determined Order | Mechanistic Implication |

|---|---|---|

| Alcohol | 1 | Participates in the rate-determining step. |

| Isothiourea Catalyst | 1 | Participates in the rate-determining step as part of an activated complex. |

| Silyl Chloride | >1 (non-integer) | Acts as both the silyl source and a Lewis acid promoter in a pre-equilibrium step. |

| Auxiliary Base (Hünig's Base) | 0 | Participates after the rate-determining step, likely to neutralize HCl. |

Understanding Stereochemical Control in Reactions

For a chiral molecule like this compound, understanding and controlling the stereochemical outcome of reactions is paramount. This is typically achieved through enantioselective catalysis, where a chiral catalyst interacts differently with the two enantiomers of the racemic alcohol.

A prominent strategy for obtaining enantiomerically enriched propargylic alcohols is through the kinetic resolution (KR) of a racemic mixture. mdpi.comresearchgate.net In a silylation-based kinetic resolution, a chiral catalyst selectively promotes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting silylated product from the slow-reacting unreacted alcohol. rsc.orgresearchgate.net

The key to stereochemical control lies in the transition state of the rate-determining step. Chiral Lewis base catalysts, such as isothioureas or custom-designed imidazoles, form diastereomeric transition states upon interaction with the two enantiomers of the alcohol. rsc.orgnih.gov The difference in the free energy of these diastereomeric transition states dictates the enantioselectivity of the reaction. A more stable, lower-energy transition state leads to a faster reaction for the preferred enantiomer.

In some cases, a combination of a chiral catalyst and an achiral, structurally similar co-catalyst can be employed. nih.gov Here, the chiral catalyst may act as a Brønsted base, activating a specific enantiomer of the alcohol through hydrogen bonding, while the achiral catalyst acts as the primary nucleophile to activate the silylating agent. nih.gov This dual-catalyst approach can lead to improved reaction rates and efficiency without compromising selectivity. nih.gov Furthermore, dynamic kinetic resolution (DKR) combines enantioselective silylation with an in-situ racemization of the starting alcohol, enabling the theoretical conversion of 100% of the starting material into a single enantiomer of the product. nih.gov

| Reaction Type | Catalyst System | Alcohol Type | Key Principle | Reference |

|---|---|---|---|---|

| Kinetic Resolution (Silylation) | Chiral Isothioureas (e.g., Tetramisole) | Secondary Alcohols | Formation of diastereomeric transition states with different activation energies. | rsc.org |

| Kinetic Resolution (Silylation) | Cu-H species with chiral ligand (e.g., (R,R)-Ph-BPE) | Tertiary Propargylic Alcohols | Catalyst-controlled enantioselective dehydrogenative silylation. | researchgate.net |

| Enantioselective Silylation | Chiral Imidazole + Achiral Tetrazole Co-catalyst | Diols | Bifunctional catalysis where catalysts perform separate roles (alcohol activation and silyl activation). | nih.gov |

| Dynamic Kinetic Resolution (Silylation) | Chiral Cu-H catalyst + Ru-pincer racemization catalyst | Benzylic Alcohols | Orthogonal catalytic cycles for enantioselective silylation and rapid racemization. | nih.gov |

Investigation of Reaction Intermediates

The direct observation of reaction intermediates in catalytic cycles is often challenging, but their existence is strongly supported by kinetic data and computational studies. In Lewis base-catalyzed silylation, the key intermediates are activated silyl species.

N-Silylated Onium Ions: When catalysts like DMAP or N-methylimidazole are used, the formation of an N-silyldimethylaminopyridinium or N-silylimidazolium ion is a critical step. researchgate.net These species are significantly more electrophilic than the parent silyl chloride and are considered the active silylating agents. Their stability can influence reaction selectivity. uni-muenchen.de

Advanced Applications of 1 Phenyl 4 Trimethylsilyl but 3 Yn 2 Ol As a Synthetic Intermediate

Construction of Complex Molecular Architectures

The unique arrangement of functional groups in 1-phenyl-4-(trimethylsilyl)but-3-yn-2-ol and its analogs facilitates the construction of complex molecular architectures. The hydroxyl group can direct reactions or be used as a handle for further functionalization, while the silyl-protected alkyne provides a stable yet reactive site for carbon-carbon bond formation.

A prominent example of its utility is in the synthesis of carbocyclic nucleoside analogues, which are complex structures vital in medicinal chemistry. For instance, a closely related precursor, 4-trimethylsilyl-3-butyn-2-one, is a key starting material in the total synthesis of Entecavir, a potent antiviral drug. ub.edu The synthesis involves a stereoselective aldol (B89426) reaction to build the acyclic carbon skeleton, followed by a radical-mediated cyclization to form the cyclopentane (B165970) core. ub.edu This sequence highlights how the alkynyl silyl (B83357) moiety can be carried through multiple steps and later utilized for crucial bond formations, demonstrating its role in the strategic assembly of complex molecules.

The silyl group in these intermediates serves multiple purposes: it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions, and it can activate the alkyne for specific coupling reactions or be removed at a later stage to liberate the terminal alkyne for further transformations. This controlled reactivity is paramount when constructing molecules with multiple functional groups and stereocenters.

Precursors for Heterocyclic Systems (e.g., Oxazoles, Pyrazoles, Triazoles)

The alkynyl and alcohol functionalities of this compound make it an excellent precursor for a variety of heterocyclic systems.

Oxazoles: Propargylic alcohols are known to be effective precursors for the synthesis of oxazoles. One established method involves a tandem propargylation/cycloisomerization reaction with amides, catalyzed by an acid such as p-toluenesulfonic acid (PTSA), to yield substituted oxazoles. organic-chemistry.org The trimethylsilyl (B98337) group on the alkyne can influence the regioselectivity of such cyclizations and can be retained in the final product for further modification or removed under specific conditions.

Pyrazoles: Pyrazoles are commonly synthesized through the [3+2] cycloaddition of a 1,3-dipole with an alkyne. Diazo compounds, generated in situ from sources like N-tosylhydrazones, serve as effective 1,3-dipoles that react with alkynes to form the pyrazole (B372694) ring. organic-chemistry.org The trimethylsilyl group on the alkyne in precursors like this compound can direct the regioselectivity of the cycloaddition, leading to specific substitution patterns on the resulting pyrazole. organic-chemistry.orgnih.gov The reaction of o-alkynylchalcones with hydrazine (B178648) is another facile method for creating fused pyrazole derivatives. rhhz.net

Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org Trimethylsilylacetylenes are excellent substrates for this reaction. researchgate.net An organic azide (B81097) can be reacted with this compound in the presence of a copper(I) catalyst to regioselectively form the corresponding 1,2,3-triazole. The trimethylsilyl group can be easily removed from the triazole ring post-synthesis if desired. mdpi.com This methodology is widely used due to its high yields, mild reaction conditions, and broad functional group tolerance. nih.gov

Table 1: Synthesis of Heterocycles from Alkynyl Precursors

| Heterocycle | Synthetic Method | Role of Alkynyl Silyl Precursor |

|---|---|---|

| Oxazole (B20620) | Tandem Propargylation/Cycloisomerization with Amides | Provides the C-C-O backbone of the oxazole ring. |

| Pyrazole | [3+2] Cycloaddition with Diazo Compounds | Acts as the dipolarophile, forming the C4-C5 bond of the pyrazole ring. |

| Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reacts with an azide to form the 1,2,3-triazole ring with high regioselectivity. |

Building Blocks for Natural Product Synthesis (e.g., Entecavir, Mirabalin Fragments)

The structural features of this compound make it and its derivatives valuable chiral building blocks in the total synthesis of complex natural products.

Entecavir: As previously mentioned, a derivative of this compound, 4-trimethylsilyl-3-butyn-2-one, is a cornerstone in several synthetic routes to Entecavir. ub.edu One key strategy involves a stereoselective boron-aldol reaction to set the crucial stereochemistry of the acyclic precursor. This is followed by a titanium-mediated intramolecular radical cyclization of an epoxide derived from the alkyne, which constructs the carbocyclic core of Entecavir. ub.edu This synthesis showcases the utility of silylated alkynes in complex, multi-step synthetic sequences. organicchemistry.eunih.govresearchgate.net

Mirabalin Fragments: Mirabalin is a highly complex macrolide lactam isolated from a marine sponge, exhibiting potent antitumor activity. nih.gov Its total synthesis is a significant challenge that requires a convergent approach, assembling several complex fragments. While the direct use of this compound in published synthetic routes towards Mirabalin fragments is not explicitly detailed, the strategies employed rely on building blocks with similar functionalities. The synthesis of fragments of Mirabalin involves sophisticated stereoselective reactions such as organocatalytic aldolizations, asymmetric hydrogenations, and Marshall allenylations. nih.govresearchgate.netacs.org Chiral propargylic alcohols are fundamental starting materials in these types of transformations to build up the polyketide chains characteristic of such natural products.

Utility in Redox Chain Reactions

The reactivity of the propargylic alcohol moiety in this compound allows its participation in redox-mediated reaction sequences. A notable example is the anti-silyllithiation of propargylic alcohols. kyoto-u.ac.jpchemrxiv.org In this reaction, the propargylic alcohol is first deprotonated with a strong base like n-butyllithium to form a lithium alkoxide. Subsequent treatment with a silyllithium reagent (R₃SiLi) results in a regioselective anti-addition across the alkyne. This process involves the formal reduction of the alkyne to a vinyl lithium species.

This highly functionalized β-silyl allylic alcohol intermediate can then be trapped with a variety of electrophiles, leading to the stereoselective formation of tri- or tetrasubstituted alkenylsilanes. chemrxiv.org This transformation is significant as it provides a reliable method for the anti-functionalization of internal alkynes, a process that is less common than syn-addition. kyoto-u.ac.jp The sequence represents a powerful tool for generating molecular complexity from a relatively simple starting material through a process involving a change in the oxidation state of the alkyne carbons.

Table 2: Electrophiles Used in the Trapping of the Vinyllithium Intermediate

| Electrophile | Resulting Product |

|---|---|

| H₂O / NH₄Cl | (Z)-β-Silyl allylic alcohol |

| Aldehydes (e.g., Valeraldehyde) | 1,4-Diol |

| CO₂ | α,β-Unsaturated lactone |

| PhB(pin) | Oxaborole |

| Me₃SiCl | 1,2-Disilyl allylic alcohol |

Data sourced from a study on the anti-silyllithiation of propargylic alcohols. chemrxiv.org

Theoretical and Computational Chemistry Studies of 1 Phenyl 4 Trimethylsilyl but 3 Yn 2 Ol

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Theoretical methods, particularly Density Functional Theory (DFT), are adept at calculating various electronic properties and reactivity descriptors.

The reactivity of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol is dictated by the interplay of its functional groups. The phenyl ring, the carbon-carbon triple bond, and the hydroxyl group are all potential sites for chemical reactions. The trimethylsilyl (B98337) group, being bulky and electropositive, also influences the molecule's electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In a molecule like this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the π-system of the alkyne. The LUMO, conversely, would be expected to be distributed over the antibonding orbitals of the phenyl and alkynyl groups. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Reactivity Indices: Conceptual DFT provides a framework for quantifying reactivity. nih.gov Indices such as chemical potential, hardness, softness, and electrophilicity can be calculated to predict how the molecule will interact with other reagents. nih.govresearchgate.net For instance, the electrophilicity index can predict the molecule's ability to accept electrons, while the nucleophilicity index would indicate its electron-donating capability. The local reactivity can be assessed using Fukui functions, which identify the most susceptible atomic sites for electrophilic, nucleophilic, and radical attack. researchgate.net

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Hypothetical DFT Calculations)

| Property | Predicted Value/Location | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ~ 5.0 to 7.0 eV | Reflects chemical stability and resistance to electronic excitation. |

| Dipole Moment | ~ 1.5 to 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Most Nucleophilic Site | Oxygen of the hydroxyl group | Predicted site for attack by electrophiles. |

| Most Electrophilic Site | Carbon atom of the C-OH group | Predicted site for attack by nucleophiles. |

| Most Acidic Proton | Hydroxyl proton | The most likely proton to be abstracted by a base. |

Note: The values in this table are hypothetical and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Conformational Analysis and Stereochemical Influences

The three-dimensional structure of this compound, including its various conformations and the stereochemistry at the chiral center, significantly impacts its properties and reactivity.

The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group (C2). This gives rise to two enantiomers, (R)- and (S)-1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol. The specific stereochemistry can have a profound effect on the molecule's biological activity and its interactions with other chiral molecules.

Conformational Preferences: The molecule has several rotatable bonds, leading to a complex conformational landscape. The most significant rotations would be around the C1-C2 bond (phenyl-carbinol) and the C2-C3 bond (carbinol-alkyne). Computational methods can be used to perform a potential energy surface (PES) scan to identify the low-energy conformers. The relative stability of these conformers is determined by a balance of steric hindrance (e.g., between the bulky phenyl and trimethylsilyl groups) and stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-electrons of the alkyne or phenyl ring.

Table 2: Predicted Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle (Ph-C-C-OH) | Dihedral Angle (H-O-C-C) | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Global Minimum | Gauche | Anti | 0.0 | Minimized steric repulsion, potential for weak intramolecular interactions. |

| Local Minimum 1 | Anti | Gauche | 1.0 - 2.0 | Increased steric interaction between phenyl and trimethylsilyl groups. |

| Local Minimum 2 | Gauche | Gauche | 2.0 - 3.0 | Potential for intramolecular hydrogen bonding between OH and the alkyne π-system. |

| Transition State | Eclipsed | - | > 5.0 | Significant steric clash between substituents. |

Note: This table presents a hypothetical conformational analysis. The actual energy values and dihedral angles would need to be determined through computational modeling.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by modeling the reaction pathways and identifying the transition states. acs.org For this compound, several reactions could be of interest, such as oxidation of the alcohol, addition to the alkyne, or substitution at the propargylic position.

Transition State Theory: According to transition state theory, the rate of a chemical reaction is determined by the energy of the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate these transition states and calculate their energies, providing a theoretical prediction of the reaction rate.

For example, in a hypothetical oxidation of the alcohol to the corresponding ketone, computational modeling could be used to compare different possible mechanisms, such as a concerted or a stepwise process. The calculated activation energies for each pathway would indicate the most likely mechanism.

Table 3: Hypothetical Calculated Activation Energies for a Reaction of this compound

| Reaction Type | Proposed Mechanism | Reactants | Transition State | Products | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Oxidation | Swern Oxidation | Alcohol + Oxalyl Chloride + DMSO | Concerted | Ketone + DMS + CO + CO2 + 2HCl | 15 - 20 |

| Nucleophilic Addition to Alkyne | Acid-catalyzed hydration | Alcohol + H3O+ | Vinyl Cation Intermediate | Phenyl-trimethylsilyl-butanone | 25 - 30 |

| Propargylic Substitution | SN1-type with a Lewis acid | Alcohol + Lewis Acid | Carbocation Intermediate | Substituted Product | 20 - 25 |

Note: These are illustrative examples with estimated activation energies. Actual computational studies would be required to obtain accurate values.

Non-Covalent Interaction Analysis in Solid State and Solution

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure of molecules in the solid state and their behavior in solution. acs.org These interactions, although weaker than covalent bonds, collectively dictate crystal packing, solubility, and molecular recognition phenomena.

In the solid state, this compound is likely to form a network of intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded chains or dimers. The phenyl rings can engage in π-π stacking interactions, and there may also be weaker C-H···π and C-H···O interactions. The trimethylsilyl group, being lipophilic, will likely participate in van der Waals interactions.

Computational Tools for NCI Analysis: Several computational methods can be used to analyze and visualize non-covalent interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points that are characteristic of different types of interactions. The Non-Covalent Interaction (NCI) index is a particularly useful tool that allows for the visualization of NCI regions in real space.

In solution, the interactions with solvent molecules will be important. In polar protic solvents, the hydroxyl group will form hydrogen bonds with the solvent. In nonpolar solvents, intermolecular interactions between the solute molecules, such as π-π stacking, may become more significant.

Table 4: Predicted Non-Covalent Interactions in the Solid State of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | O-H | O (of another molecule) | 1.8 - 2.2 | -3 to -8 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.4 - 3.8 | -1 to -3 |

| C-H···π | C-H (phenyl or methyl) | Phenyl Ring or Alkyne | 2.5 - 2.9 | -0.5 to -1.5 |

| C-H···O | C-H (phenyl or methyl) | O (of another molecule) | 2.2 - 2.6 | -0.5 to -1.0 |

| van der Waals | Trimethylsilyl group | Various atoms | > 3.5 | -0.1 to -0.5 |

Note: The data in this table are estimations based on typical values for these types of interactions and would require crystallographic data and computational analysis for confirmation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol?

Answer:

The compound is typically synthesized via palladium-catalyzed Sonogashira coupling , leveraging trimethylsilyl (TMS)-protected alkynes. A validated approach involves:

-

Reagents : Aryl halide (e.g., bromophenyl derivative), TMS-protected propargyl alcohol, PdCl₂(PPh₃)₂ catalyst, CuI co-catalyst, and a base like triethylamine (TEA) or DBU .

-

Conditions : Reactions are conducted in toluene or dichloromethane at 70–100°C under inert atmosphere. Yields range from 79–94% after distillation or column purification .

-

Example :

Component Details Catalyst system PdCl₂(PPh₃)₂ (3 mol%), CuI (1.5 mol%) Solvent Toluene Temperature 70–100°C Yield 79–94%

Basic: What safety protocols are critical when handling this compound?

Answer:

Due to limited toxicological data, adhere to:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatiles .

- Storage : Under nitrogen/argon at 2–8°C to prevent degradation or moisture sensitivity .

- Waste : Segregate halogenated solvents and metal catalysts for professional disposal .

Basic: How is this compound characterized spectroscopically?

Answer:

Key techniques include:

- ¹H/¹³C NMR :

- FT-IR : Peaks at 3363 cm⁻¹ (OH stretch), 2904 cm⁻¹ (C≡C), and 834 cm⁻¹ (Si-CH₃) .

- MS : Molecular ion [M+H]⁺ at m/z 256 (calculated for C₁₃H₁₈OSi) .

Advanced: How can researchers optimize palladium-catalyzed syntheses to address yield discrepancies?

Answer:

Yield variability arises from:

- Catalyst loading : Higher PdCl₂(PPh₃)₂ (5 mol%) improves electron-deficient aryl halide coupling .

- Base selection : DBU enhances deprotonation of propargyl alcohol vs. TEA, accelerating kinetics .

- Solvent polarity : Toluene minimizes side reactions (e.g., alkyne oligomerization) compared to polar aprotic solvents .

- Temperature gradient : Slow addition of reactants at 70°C reduces exothermic side products .

Advanced: What strategies resolve contradictions in stereochemical outcomes during functionalization?

Answer:

The TMS group influences steric and electronic effects:

- Protective group strategy : TMS shields the alkyne from unintended nucleophilic attacks, preserving regioselectivity in subsequent reactions (e.g., hydroalkoxylation) .

- Chiral resolution : Use chiral auxiliaries (e.g., (S)-BINOL) or enantioselective catalysts to control stereocenters .

- Computational modeling : DFT calculations predict transition states to rationalize stereochemical outcomes .

Advanced: How should researchers address the lack of ecological toxicity data for this compound?

Answer:

Propose a tiered assessment:

PBT/vPvB screening : Estimate log Kow (e.g., EPI Suite) to predict bioaccumulation .

Microtox assay : Test acute toxicity on Vibrio fischeri (EC₅₀) as a preliminary aquatic hazard indicator .

Read-across analysis : Compare with structurally similar silyl-protected ynols (e.g., 1-(3-trifluoromethylphenoxy)-3-butyn-2-ol) for persistence/degradability .

Advanced: What mechanistic insights explain the compound’s reactivity in transition-metal-catalyzed reactions?

Answer:

The TMS group:

- Electron withdrawal : Stabilizes Pd-alkyne π-complexes, accelerating oxidative addition in cross-couplings .

- Steric effects : Directs para-selectivity in electrophilic aromatic substitutions (e.g., nitration) .

- Desilylation pathways : Fluoride-mediated TMS cleavage generates terminal alkynes for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.